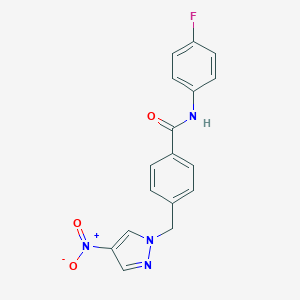
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the benzothiophene class of compounds, which have demonstrated various biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and viral replication. Specifically, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. Additionally, the compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide in lab experiments is its potent biological activity. The compound has demonstrated significant anticancer and antiviral activity, making it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on normal cells, in addition to cancer cells. Additionally, the compound is relatively unstable, which may make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide. One area of research is the development of new anticancer drugs based on the structure of the compound. Researchers may also investigate the potential of the compound as a treatment for viral infections, such as hepatitis B and HIV. Additionally, researchers may explore the use of the compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, further studies may be conducted to better understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves several steps. The starting material is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-amino-5-chlorobenzothiophene in the presence of a base to form the corresponding amide. Finally, the amide is treated with fluorine gas to produce the desired compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide has been synthesized for various scientific research applications. One of its primary applications is in the development of new anticancer drugs. The compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has demonstrated potent antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV).
Propiedades
Fórmula molecular |
C17H11ClFNO3S |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H11ClFNO3S/c18-15-11-3-1-9(19)7-14(11)24-16(15)17(21)20-10-2-4-12-13(8-10)23-6-5-22-12/h1-4,7-8H,5-6H2,(H,20,21) |
Clave InChI |
OVDYJXWANBQUNQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)